Benzene, 1,4-bis(hexadecyloxy)-
Description
Benzene, 1,4-bis(hexadecyloxy)- is a symmetrically substituted aromatic compound featuring two hexadecyloxy (C₁₆H₃₃O−) groups at the para positions (1,4-) of the benzene ring.
Properties
CAS No. |
137436-24-9 |
|---|---|
Molecular Formula |
C38H70O2 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
1,4-dihexadecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-39-37-31-33-38(34-32-37)40-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34H,3-30,35-36H2,1-2H3 |
InChI Key |
OWIHTMBKXBNUET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(hexadecyloxy)- typically involves the reaction of hydroquinone with hexadecanol in the presence of an acid catalyst. The reaction proceeds via the formation of an ether bond between the hydroxyl groups of hydroquinone and the alcohol groups of hexadecanol. The reaction conditions often include heating the reactants under reflux to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1,4-bis(hexadecyloxy)- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-bis(hexadecyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzene derivatives, depending on the specific reagents used.
Scientific Research Applications
Benzene, 1,4-bis(hexadecyloxy)- has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving membrane mimetics and lipid bilayers due to its amphiphilic nature.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(hexadecyloxy)- involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers and membranes, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Benzene, 1,4-bis(hexadecyloxy)-2,5-diiodo
- Structure : Differs by the addition of iodine atoms at positions 2 and 3.
- Increased molecular weight (due to iodine) and higher density compared to the non-halogenated target compound.
- Applications : Halogenation may enhance reactivity in cross-coupling reactions or serve as a precursor in organic synthesis .
1,4-Dibromo-2,5-bis(decyloxy)benzene
- Structure : Shorter decyloxy chains (C₁₀H₂₁O−) and bromine substituents.
- Key Differences :
- Reduced hydrophobicity compared to C₁₆ chains, leading to higher solubility in polar solvents.
- Bromine increases reactivity (e.g., Suzuki coupling) but reduces thermal stability due to weaker C−Br bonds.
- Applications : Suitable for electronic materials where shorter chains and halogen reactivity are advantageous .
1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene
- Structure : Phenylethynyl groups (aromatic, conjugated) and hexyloxy chains (C₆H₁₃O−).
- Key Differences :
- Conjugated ethynyl groups enhance optical and electronic properties, making this compound suitable for optoelectronics (e.g., organic LEDs).
- Shorter hexyloxy chains reduce steric hindrance, favoring crystallinity and charge transport.
- Applications : Organic semiconductors, light-emitting devices .
1,4-Bis(trichloromethyl)benzene
- Structure : Trichloromethyl (−CCl₃) groups instead of alkoxy chains.
- Key Differences :
- Strong electron-withdrawing Cl groups increase reactivity (e.g., radical reactions) but pose toxicity risks.
- Lower solubility in organic solvents due to polar C−Cl bonds.
Benzene, 1,4-bis[2-(ethenyloxy)ethoxy]
- Structure : Ether-linked ethenyloxyethoxy groups (−OCH₂CH₂OCH₂CH₂−).
- Higher hydrophilicity compared to alkyl chains, favoring aqueous compatibility.
- Applications : Polymer precursors, functional coatings .
Structural and Property Comparison Table
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Benzene, 1,4-bis(hexadecyloxy)- | C₁₆H₃₃O− (para) | ~619 | Hydrophobic, high thermal stability | Surfactants, lubricants |
| This compound2,5-diiodo | C₁₆H₃₃O−, I (meta) | ~877 | Electron-deficient, dense | Organic synthesis, halogen chemistry |
| 1,4-Dibromo-2,5-bis(decyloxy)benzene | C₁₀H₂₁O−, Br (meta) | ~528 | Reactive, moderate solubility | Electronic materials |
| 1,4-bis(phenylethynyl)-2,5-bis(hexyloxy)benzene | C₆H₁₃O−, C≡C−Ph (para) | ~518 | Conjugated, semiconducting | Optoelectronics |
| 1,4-Bis(trichloromethyl)benzene | −CCl₃ (para) | ~266 | Toxic, reactive | Chemical intermediates |
| Benzene, 1,4-bis[2-(ethenyloxy)ethoxy] | −OCH₂CH₂OCH₂CH₂− (para) | ~266 | Polymerizable, hydrophilic | Functional polymers |
Research Findings and Trends
- Chain Length vs. Solubility: Longer alkoxy chains (e.g., C₁₆ vs. C₁₀ or C₆) reduce solubility in polar solvents but enhance compatibility with non-polar matrices .
- Electron Effects : Electron-donating alkoxy groups stabilize the benzene ring, while electron-withdrawing groups (e.g., −CCl₃, halogens) increase reactivity for electrophilic substitutions .
- Thermal Stability : Longer alkyl chains improve thermal stability due to van der Waals interactions, whereas halogenated analogs degrade at lower temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
